molecular formula C18H16BrN3O4 B4291422 N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide

N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B4291422
M. Wt: 418.2 g/mol
InChI Key: FZYFPCRJYHKACL-UHFFFAOYSA-N
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Description

N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as BON, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BON is a pyrrolidine derivative that has been synthesized through a multistep process.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Additionally, N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to bind to amyloid-beta plaques in the brain, which may be useful in the diagnosis of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide can inhibit the growth of cancer cells and reduce the levels of pro-inflammatory cytokines. In vivo studies have shown that N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide can reduce the size of tumors in mice and reduce the levels of amyloid-beta plaques in the brain. However, the effects of N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide on human subjects are not yet fully understood.

Advantages and Limitations for Lab Experiments

N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide has shown potential applications in various fields of scientific research, including cancer research, inflammation research, and Alzheimer's disease research. However, there are also limitations to using N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments. N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide is not yet fully understood, and its effects on human subjects are unknown. Additionally, the yield of N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide is relatively low, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide. One potential direction is to investigate its potential as an anti-cancer agent in human subjects. Another direction is to study its effects on other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide and its effects on human subjects.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide has shown potential applications in various fields of scientific research. It has been studied as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide has also been investigated as an anti-inflammatory agent, as it can reduce the levels of pro-inflammatory cytokines. Additionally, N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it can bind to amyloid-beta plaques in the brain.

properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O4/c1-11-3-2-4-13(7-11)21-10-12(8-17(21)23)18(24)20-16-6-5-14(22(25)26)9-15(16)19/h2-7,9,12H,8,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYFPCRJYHKACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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